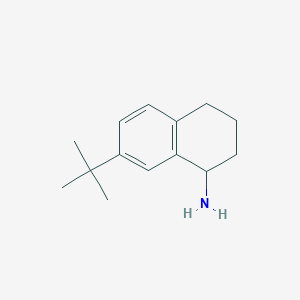

7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-amine

描述

属性

IUPAC Name |

7-tert-butyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-14(2,3)11-8-7-10-5-4-6-13(15)12(10)9-11/h7-9,13H,4-6,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXYZNXRTXTBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(CCCC2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS Number: 1082475-32-8) is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR) derived from various studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H21N |

| Molecular Weight | 203.329 g/mol |

| SMILES | CC(C)(C)C1=CC2=C(C1)C(=CC=C2)N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The amine group allows for hydrogen bonding with biological macromolecules such as enzymes and receptors. The bulky tert-butyl group influences the compound's hydrophobicity and steric interactions, enhancing its binding affinity and specificity for target proteins.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydronaphthalene compounds exhibit antimicrobial properties. A study demonstrated that certain THNA analogues showed potent inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as . The structure-activity relationship revealed that modifications to the tetrahydronaphthalene core significantly impact antimicrobial potency.

Antitumor Activity

This compound has shown promise in cancer research. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. For instance, SAR analyses highlighted that specific substituents on the naphthalene ring enhance cytotoxic effects against various cancer cell lines .

Neuroprotective Effects

Recent investigations into neurodegenerative diseases have suggested that tetrahydronaphthalene derivatives could serve as potential therapeutic agents. Compounds similar to this compound were evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration. One study reported IC50 values for related compounds showing strong inhibitory activity .

Study on Antimicrobial Activity

A comprehensive study on THNA analogues was conducted to evaluate their effectiveness against Mycobacterium tuberculosis. The results indicated that several analogues exhibited significant growth inhibition compared to standard treatments. The best-performing compounds were further analyzed for pharmacokinetics and off-target effects.

Study on Antitumor Activity

In another notable study examining the cytotoxic effects of this compound on human cancer cell lines (e.g., HT29 and Jurkat), it was found that the compound induced apoptosis through mitochondrial pathways. The presence of electron-donating groups was crucial for enhancing its activity .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the naphthalene ring in modulating biological activity:

| Compound Variant | Activity Level | Key Modifications |

|---|---|---|

| Unsubstituted Tetrahydronaphthalene | Low | Lacks hydrophobic interaction |

| Methyl-substituted Derivative | Moderate | Increased hydrophobicity |

| Tert-butyl-substituted Derivative | High | Enhanced binding affinity |

These findings suggest that the introduction of bulky groups like tert-butyl significantly enhances the biological activity compared to simpler derivatives.

相似化合物的比较

Key Observations :

Trends :

- Bulky substituents (e.g., tert-butyl) often require optimized catalysts (e.g., Pd/PNp3 systems) to improve yields .

- Halogenated derivatives may involve halogenation prior to amination, with regioselectivity influenced by directing groups .

Physicochemical Properties

Physical properties are strongly influenced by substituent type and position:

Key Trends :

- Bulky substituents (e.g., tert-butyl) reduce solubility in polar solvents but enhance thermal stability.

- Halogenation increases molecular weight and lipophilicity, impacting bioavailability .

准备方法

Preparation Methods Analysis

General Synthetic Approaches

The preparation of 7-tert-butyl-1,2,3,4-tetrahydronaphthalen-1-amine generally involves the following key steps:

- Construction of the tetrahydronaphthalene skeleton, often via hydrogenation or cyclization of naphthalene derivatives.

- Introduction of the tert-butyl substituent at the 7-position.

- Installation or transformation of the amine group at the 1-position, frequently via reduction or amination reactions.

Specific Synthetic Routes and Techniques

Ketone Intermediate Formation and Reduction

One common approach starts with the synthesis of a ketone intermediate such as 7-tert-butyl-1-tetralone. This can be achieved through Friedel-Crafts acylation or cyclization methods using triflic acid or polyphosphoric acid as catalysts under controlled temperatures (0°C to 120°C). For example, triflic acid catalyzed reaction of styrylacetic acid with an arene in dichloromethane yields the ketone intermediate, which is isolated by extraction and chromatography.

Subsequently, the ketone is subjected to catalytic hydrogenation to saturate the aromatic ring, forming the tetrahydronaphthalene framework. This step is typically carried out under hydrogen gas with a suitable catalyst such as palladium on carbon (Pd/C) at room temperature or slightly elevated temperatures.

Amination via Reduction of Oxime or Direct Amination

The ketone intermediate can be converted to the corresponding oxime, which is then reduced to the amine. Reduction methods include the use of sodium cyanoborohydride in acidic media; however, hydrochloric acid is preferred over acetic acid to facilitate easier isolation of the hydroxylamine intermediate.

Alternatively, direct lithiation of protected amine derivatives (e.g., Boc-protected intermediates) followed by electrophilic trapping and in situ Boc protection has been demonstrated to afford the desired amine with good yields. This one-pot method avoids isolation of unstable intermediates and improves overall efficiency.

Boc Protection and Deprotection Strategies

Protection of the amine group as a Boc (tert-butoxycarbonyl) carbamate is a common step to stabilize intermediates during multistep synthesis. This is typically done by stirring the crude amine with di-tert-butyl dicarbonate (Boc2O) at room temperature for 3 to 16 hours, followed by purification.

Deprotection is performed under acidic conditions when the free amine is required for subsequent transformations or final isolation.

Data Table: Summary of Preparation Methods

Detailed Research Findings

Reaction Optimization: The use of triflic acid for ketone synthesis provides a high degree of regioselectivity and yield, enabling efficient access to the 7-tert-butyl substituted tetralone precursor.

Hydrogenation Conditions: Mild catalytic hydrogenation preserves sensitive functional groups while fully saturating the aromatic ring, crucial for obtaining the tetrahydronaphthalene core.

Reduction of Oxime to Amine: Switching from acetic acid to hydrochloric acid in the reduction step improves isolation and purity of the hydroxylamine intermediate, which is key for downstream transformations.

One-Pot Lithiation and Boc Protection: Direct addition of Boc2O to the lithiated amine intermediate streamlines synthesis, improving yield and reducing purification steps.

Protection/Deprotection: Boc protection is a standard method to protect the amine functionality during synthesis, with high yields and straightforward purification.

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-amine with high enantiomeric purity?

- Methodological Answer : Reductive amination of tert-butyl-substituted tetrahydronaphthalenone precursors using chiral catalysts (e.g., palladium on carbon) is a common approach. For example, similar derivatives like trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine were synthesized via reductive amination with sodium cyanoborohydride, achieving >70% yield and enantiomeric separation via HPLC using hexane/isopropanol solvent systems . Optimization of reaction time, temperature, and catalyst loading is critical for minimizing racemization.

Q. How can structural confirmation of this compound be rigorously validated?

- Methodological Answer : Combine 1H/13C NMR for stereochemical analysis (e.g., coupling constants for axial/equatorial protons) and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. For derivatives like 4-(2′-Chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine, NMR chemical shifts at δ 1.2–2.8 ppm (tetrahydronaphthalene protons) and δ 4.5–5.0 ppm (amine protons) are diagnostic. HRMS with <5 ppm mass error ensures purity .

Intermediate Research Questions

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

- Methodological Answer : Impurities such as tert-butyl oxidation byproducts or unreacted intermediates require reverse-phase HPLC with UV/Vis detection (λ = 254 nm) and gradient elution (e.g., MeOH:EtOH:Hexanes). For example, trans-4-Cyclooctyl derivatives were analyzed using a 5:5:5:85 solvent system, resolving impurities with retention times (t1 = 15.3 min, t2 = 17.2 min) . Coupling with LC-MS enhances sensitivity for sub-1% impurity detection.

Q. How do steric effects of the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The tert-butyl group induces steric hindrance, reducing accessibility to the amine group. Computational modeling (e.g., density functional theory (DFT)) can predict reaction barriers. For structurally similar compounds like 2-(7-Bromotetralin-2-yl)acetic acid, steric maps derived from InChI descriptors (e.g., LDXUYPGCRIAXRL-UHFFFAOYSA-N) highlight restricted rotational freedom near the amine site . Experimental validation via kinetic studies (e.g., monitoring reaction rates with bulky electrophiles) is recommended.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for tetrahydronaphthalen-1-amine derivatives?

- Methodological Answer : Discrepancies often stem from assay conditions (e.g., solvent polarity, pH). Systematic meta-analysis of published IC50 values, coupled with molecular docking studies (e.g., using AutoDock Vina), can identify structure-activity relationships (SAR). For example, methyl-(4-methylnaphthalen-1-ylmethyl)amine showed variable receptor binding due to solvent-dependent conformational changes . Standardizing assay protocols (e.g., fixed DMSO concentration ≤0.1%) minimizes variability.

Q. How can factorial design optimize multi-step synthesis of this compound?

- Methodological Answer : Employ a 2^k factorial design to evaluate critical parameters (temperature, catalyst loading, reaction time). For instance, in synthesizing trans-4-(Biphenyl-3-yl)-N,N-dimethyl derivatives, varying Pd/C catalyst (5–15 mol%) and H2 pressure (1–3 atm) identified optimal conditions (10 mol%, 2 atm) for 70% yield . ANOVA analysis of variance confirms parameter significance (p < 0.05).

Theoretical and Safety Considerations

Q. What theoretical frameworks guide mechanistic studies of this compound in catalytic systems?

- Methodological Answer : Link to transition state theory and frontier molecular orbital (FMO) analysis. For example, reductive amination mechanisms involve imine intermediate stabilization, where tert-butyl groups lower LUMO energy, enhancing electrophilicity. Computational studies (Gaussian 16, B3LYP/6-31G*) can model transition states and validate experimental kinetics .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (N2/Ar) to prevent oxidation. Use fume hoods and PPE (nitrile gloves, safety goggles) during synthesis. For structurally similar amines (CAS 1337398-37-4), incompatibilities with strong acids/oxidizers require segregated storage . Emergency protocols include neutralization with dilute acetic acid for spills.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。